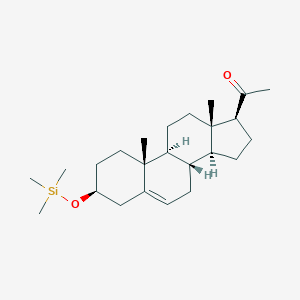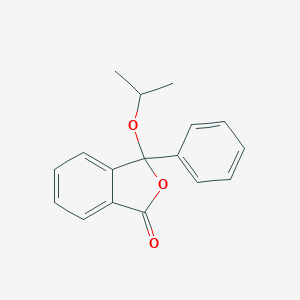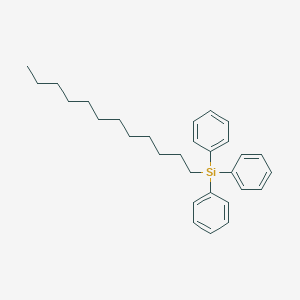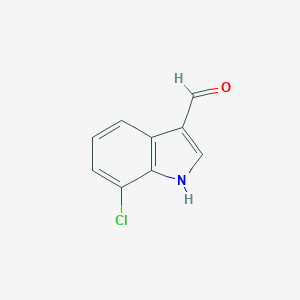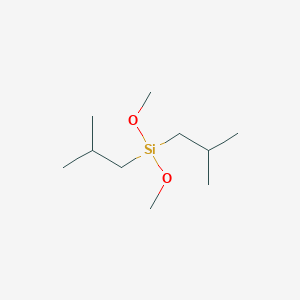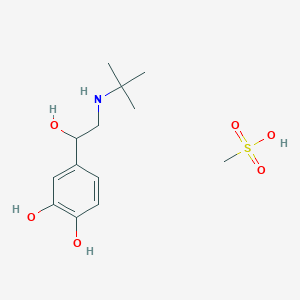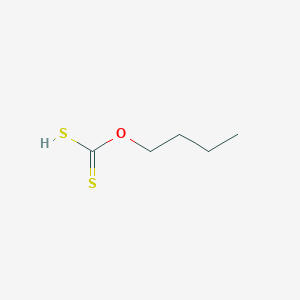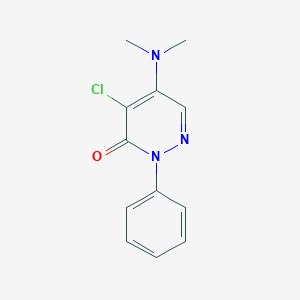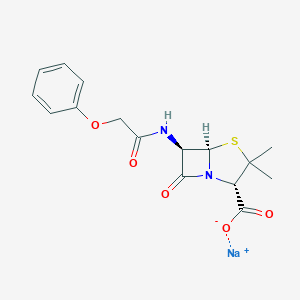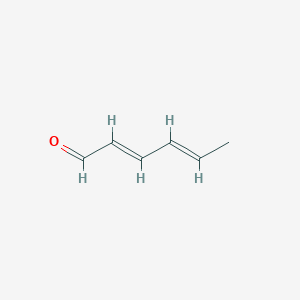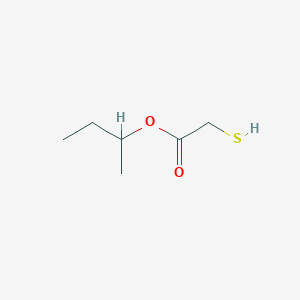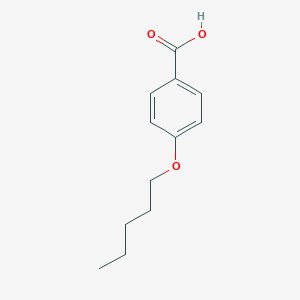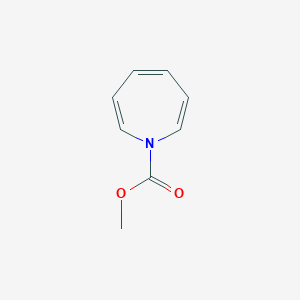
1H-Azepine-1-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine-1-carboxylic acid methyl ester, also known as caprolactam methyl ester, is a chemical compound that belongs to the class of azepines. This compound has gained significant attention in scientific research due to its diverse applications in various fields.
Aplicaciones Científicas De Investigación
1H-Azepine-1-carboxylic acid methyl ester has diverse applications in scientific research. It has been used as a building block in the synthesis of various compounds such as β-lactams, azepines, and pyrrolidinones. It also has applications in the field of material science, where it is used as a monomer in the synthesis of nylon-6. Moreover, it has been used as a ligand in coordination chemistry, and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1H-Azepine-1-carboxylic acid methyl ester is not well understood. However, studies have shown that it interacts with various proteins and enzymes in the body, which may explain its diverse biological activities.
Efectos Bioquímicos Y Fisiológicos
1H-Azepine-1-carboxylic acid methyl ester has been shown to have various biochemical and physiological effects. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. It also has anti-inflammatory and analgesic properties. Moreover, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1H-Azepine-1-carboxylic acid methyl ester in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Direcciones Futuras
There are numerous future directions for the research on 1H-Azepine-1-carboxylic acid methyl ester. Some of the potential areas of research include:
1. Exploring its potential applications in the treatment of neurodegenerative disorders.
2. Investigating its mechanism of action and identifying potential targets for drug development.
3. Developing new synthetic routes for the production of this compound.
4. Studying its interactions with various proteins and enzymes in the body to gain a better understanding of its biological activities.
5. Exploring its potential applications in the field of material science.
Conclusion:
In conclusion, 1H-Azepine-1-carboxylic acid methyl ester is a versatile compound that has diverse applications in scientific research. It has antibacterial, antifungal, and antiviral activities, as well as anti-inflammatory and analgesic properties. Its ease of synthesis and relative stability make it an attractive compound for lab experiments. There are numerous future directions for research on this compound, and it has the potential to make significant contributions to various fields of study.
Métodos De Síntesis
1H-Azepine-1-carboxylic acid methyl ester can be synthesized through the reaction of ε-1H-Azepine-1-carboxylic acid methyl ester and methanol in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the yield of the product is influenced by various factors such as the type of catalyst, reaction time, and reactant ratio.
Propiedades
Número CAS |
17870-94-9 |
|---|---|
Nombre del producto |
1H-Azepine-1-carboxylic acid methyl ester |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
methyl azepine-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h2-7H,1H3 |
Clave InChI |
ZPTRHMXCWJANQK-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC=CC=C1 |
SMILES canónico |
COC(=O)N1C=CC=CC=C1 |
Sinónimos |
1H-Azepine-1-carboxylicacid,methylester(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




